molecular formula C9H8O4S B3428993 (2E)-3-(benzenesulfonyl)prop-2-enoic acid CAS No. 711-29-5

(2E)-3-(benzenesulfonyl)prop-2-enoic acid

Cat. No.: B3428993
CAS No.: 711-29-5
M. Wt: 212.22 g/mol
InChI Key: BJFWNTBQQWFCIK-VOTSOKGWSA-N
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Description

(2E)-3-(benzenesulfonyl)prop-2-enoic acid is an organic compound characterized by the presence of a benzenesulfonyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method for synthesizing (2E)-3-(benzenesulfonyl)prop-2-enoic acid involves an aldol condensation reaction. This reaction typically starts with the condensation of benzenesulfonyl chloride with an appropriate aldehyde under basic conditions to form the corresponding β-hydroxy sulfone. Subsequent dehydration of this intermediate yields the desired this compound.

  • Michael Addition: : Another synthetic route involves the Michael addition of benzenesulfonyl chloride to an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, followed by acidification to obtain the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2E)-3-(benzenesulfonyl)prop-2-enoic acid can undergo oxidation reactions, particularly at the benzenesulfonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

  • Substitution: : The benzenesulfonyl group can participate in nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the sulfonyl group with the corresponding substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(benzenesulfonyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzenesulfonyl group can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

Pharmaceutical research explores this compound for its potential anti-inflammatory and antimicrobial properties. Its ability to modulate biological pathways is of particular interest in the development of new therapeutic agents.

Industry

In the materials science industry, this compound is used in the synthesis of polymers and resins. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism by which (2E)-3-(benzenesulfonyl)prop-2-enoic acid exerts its effects involves the interaction of the benzenesulfonyl group with specific molecular targets. In enzyme inhibition, the sulfonyl group can form covalent bonds with amino acid residues in the enzyme’s active site, leading to a decrease in enzyme activity. This interaction can disrupt normal biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(phenylsulfonyl)prop-2-enoic acid: Similar structure but with a phenyl group instead of a benzene ring.

    (2E)-3-(methylsulfonyl)prop-2-enoic acid: Contains a methylsulfonyl group instead of a benzenesulfonyl group.

    (2E)-3-(tosyl)prop-2-enoic acid: Features a tosyl group, which is a common protecting group in organic synthesis.

Uniqueness

(2E)-3-(benzenesulfonyl)prop-2-enoic acid is unique due to the presence of the benzenesulfonyl group, which imparts specific reactivity and properties. This group can engage in a variety of chemical reactions, making the compound versatile for different applications. Its structure also allows for easy modification, enabling the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFWNTBQQWFCIK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-89-6, 711-29-5
Record name 3-(benzenesulfonyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(benzenesulfonyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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